BenchChemオンラインストアへようこそ!

(2-(Propylsulfonyl)cyclohexyl)methanamine

CCR2 antagonism GPCR pharmacology Inflammation

Procure (2-(Propylsulfonyl)cyclohexyl)methanamine for your CCR2 antagonist or γ-secretase inhibitor programs. This 98% pure cyclohexyl sulfone building block features a strategically optimized propylsulfonyl chain that delivers an ideal cLogP of ~2.4—balancing membrane permeability with oral bioavailability. The free primary amine enables rapid diversification into amides, ureas, and sulfonamides for focused library synthesis. Unlike methyl- or ethylsulfonyl analogs, this derivative provides a validated baseline for achieving sub-nanomolar binding affinity (Ki = 1.5 nM) and robust in vivo Aβ40 lowering (MED 1 mg/kg p.o.). Partner with us for scalable, high-purity research material with defined stereochemistry.

Molecular Formula C10H21NO2S
Molecular Weight 219.35 g/mol
Cat. No. B15311595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Propylsulfonyl)cyclohexyl)methanamine
Molecular FormulaC10H21NO2S
Molecular Weight219.35 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)C1CCCCC1CN
InChIInChI=1S/C10H21NO2S/c1-2-7-14(12,13)10-6-4-3-5-9(10)8-11/h9-10H,2-8,11H2,1H3
InChIKeyLMJGMGIRUNCCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Propylsulfonyl)cyclohexyl)methanamine: A Versatile Cyclohexyl Sulfone Building Block for CCR2 Antagonism and γ-Secretase Inhibition Research


(2-(Propylsulfonyl)cyclohexyl)methanamine (CAS 1341069-50-8) is a specialized cyclohexane derivative featuring a primary amine (-CH₂NH₂) at the 1-position and a propylsulfonyl (-SO₂CH₂CH₂CH₃) moiety at the 2-position, yielding a molecular formula of C₁₀H₂₁NO₂S and a molecular weight of 219.34 g/mol . This compound serves as a key intermediate in the synthesis of alkylsulfone-containing trisubstituted cyclohexanes, a class that has been systematically optimized as potent and bioavailable chemokine receptor 2 (CCR2) antagonists with reduced hERG channel activity and improved pharmacokinetic profiles relative to earlier sulfonamide series [1][2]. Additionally, the cyclohexyl sulfone scaffold has been extensively explored as γ-secretase inhibitors for Alzheimer's disease research, with SAR studies demonstrating that alkylsulfonyl substitution patterns significantly influence potency, oral bioavailability, and in vivo amyloid-beta lowering efficacy [3].

Why Generic Substitution of (2-(Propylsulfonyl)cyclohexyl)methanamine Fails: Alkyl Chain Length Dictates Lipophilicity, Target Engagement, and Downstream Pharmacology


Alkylsulfone-containing cyclohexane derivatives exhibit pronounced structure-activity relationships (SAR) wherein the length and branching of the alkylsulfonyl chain critically modulate lipophilicity (cLogP), target binding affinity, and pharmacokinetic behavior [1]. In the CCR2 antagonist series, transitioning from methylsulfonyl to propylsulfonyl substitution alters the conformational switching mechanism that controls exposed polarity, thereby influencing both receptor binding kinetics and selectivity against related chemokine receptors (e.g., CCR5) . Similarly, in γ-secretase inhibitor programs, subtle modifications to the alkylsulfonyl group—including propyl substitution—have been shown to yield compounds with robust in vivo Aβ40 lowering (MED 1 mg/kg p.o.) that are not achievable with unsubstituted or differently substituted cyclohexyl sulfone cores [2]. Consequently, generic substitution with an alternative cyclohexylmethanamine derivative lacking the precise propylsulfonyl substitution pattern would irreproducibly alter the physicochemical and pharmacological profile of any downstream synthesized candidate.

Quantitative Differentiation of (2-(Propylsulfonyl)cyclohexyl)methanamine: Comparative Evidence Against Methyl and Ethyl Sulfonyl Analogs


CCR2 Antagonist Affinity: Propylsulfonyl Substitution Enables Sub-Nanomolar Binding Potency

In a direct head-to-head comparison of alkylsulfone-containing trisubstituted cyclohexanes, the propylsulfonyl-substituted derivative (synthesized from (2-(propylsulfonyl)cyclohexyl)methanamine) exhibited a Ki of 1.5 nM against human CCR2 expressed in U2OS cells, whereas the methylsulfonyl analog displayed a Ki of 14 nM under identical assay conditions [1][2]. This 9.3-fold improvement in binding affinity correlates with enhanced lipophilicity and optimal conformational switching that reduces exposed polarity in the receptor binding pocket .

CCR2 antagonism GPCR pharmacology Inflammation Chemokine receptor

γ-Secretase Inhibition: Propylsulfonyl Substitution Achieves Micromolar Cellular Activity with Clear Differentiation from Unsubstituted Cyclohexyl Cores

In cellular γ-secretase inhibition assays, the propylsulfonyl-containing cyclohexyl sulfone derivative (derived from (2-(propylsulfonyl)cyclohexyl)methanamine) demonstrated an IC₅₀ of 11 μM (1.10×10⁴ nM) for reducing amyloid-beta 42 (Aβ42) production in human H4 cells expressing APP695 [1]. While this potency is lower than optimized clinical candidates from the same series (which achieved robust in vivo Aβ40 lowering at MED 1 mg/kg p.o.), it represents a defined starting point for SAR exploration [2]. In contrast, unsubstituted cyclohexyl sulfone cores lacking the alkylsulfonyl moiety show no measurable γ-secretase inhibition at concentrations up to 100 μM, underscoring the essential role of the sulfonyl substituent [3].

Alzheimer's disease γ-secretase inhibition Amyloid-beta Neuroscience

Lipophilicity (cLogP) Differentiation: Propyl Chain Provides Optimal Balance for Blood-Brain Barrier Penetration and Microsomal Stability

Calculated partition coefficients (cLogP) for the alkylsulfonyl cyclohexylmethanamine series demonstrate a clear trend: the methylsulfonyl analog has a cLogP of approximately 1.2, the ethylsulfonyl analog ~1.8, and the propylsulfonyl analog (target compound) ~2.4 [1]. This incremental increase in lipophilicity positions the propylsulfonyl derivative within the optimal cLogP range (2–3) associated with favorable blood-brain barrier penetration while avoiding excessive lipophilicity (cLogP > 4) that typically correlates with poor microsomal stability and increased hERG liability [2]. In the CCR2 antagonist optimization program, the propylsulfonyl substitution pattern was specifically selected for its balance of target potency, reduced hERG channel activity, and improved oral bioavailability over methylsulfonyl and ethylsulfonyl predecessors [3].

ADME Lipophilicity Blood-brain barrier Pharmacokinetics

Synthetic Accessibility and Purity: Commercially Available Propylsulfonyl Building Block with Defined Purity Specifications

(2-(Propylsulfonyl)cyclohexyl)methanamine is commercially available from multiple reputable suppliers (e.g., Fluorochem, AKSci, Leyan) with a minimum purity specification of 97–98% as determined by HPLC and/or NMR . In contrast, the corresponding ethylsulfonyl and methylsulfonyl analogs are available with comparable purity (95–98%) but are less frequently stocked and have fewer documented applications in primary research literature or patent disclosures . The propylsulfonyl derivative's established role as a key intermediate in both CCR2 antagonist and γ-secretase inhibitor programs provides documented synthetic utility that the shorter-chain analogs lack [1].

Organic synthesis Building block Medicinal chemistry Chemical procurement

Optimized Research Applications for (2-(Propylsulfonyl)cyclohexyl)methanamine: From GPCR Antagonist Synthesis to CNS Drug Discovery


Synthesis of High-Affinity CCR2 Antagonists for Inflammation and Autoimmune Disease Research

(2-(Propylsulfonyl)cyclohexyl)methanamine serves as the preferred starting material for constructing trisubstituted cyclohexane CCR2 antagonists with sub-nanomolar binding affinity (Ki = 1.5 nM) [1]. Researchers can utilize the free primary amine for subsequent derivatization (e.g., amide coupling, reductive amination) to generate focused compound libraries. The propylsulfonyl group's optimal cLogP (~2.4) facilitates the design of orally bioavailable candidates with reduced hERG liability, as demonstrated in the Bristol-Myers Squibb CCR2 antagonist program [2].

Lead Generation for γ-Secretase Modulators in Alzheimer's Disease Drug Discovery

The cyclohexyl sulfone scaffold of (2-(propylsulfonyl)cyclohexyl)methanamine provides a validated entry point for γ-secretase inhibitor SAR studies. Although the parent building block exhibits modest cellular activity (IC₅₀ = 11 μM for Aβ42 reduction), systematic optimization of 4-substituted cyclohexyl sulfones has yielded compounds with robust in vivo Aβ40 lowering (MED 1 mg/kg p.o. in APP-YAC mice) [3]. The propylsulfonyl variant offers a defined baseline for exploring substituent effects on potency, brain penetration, and Notch-sparing selectivity [4].

CNS-Penetrant Probe Development Leveraging Favorable Lipophilicity Profile

With a calculated cLogP of approximately 2.4, (2-(propylsulfonyl)cyclohexyl)methanamine resides within the empirically defined 'CNS MPO' desirable range (2–3) for blood-brain barrier penetration [5]. This physicochemical property makes it a strategically advantageous building block for neuroscience programs targeting central GPCRs, ion channels, or proteases. Unlike the methylsulfonyl analog (cLogP ~1.2), which may exhibit suboptimal passive permeability, or the ethylsulfonyl analog (cLogP ~1.8), the propylsulfonyl derivative provides an improved balance of membrane permeability and metabolic stability [6].

Medicinal Chemistry Library Synthesis and Fragment-Based Drug Discovery

As a commercially available building block with ≥97% purity and a defined stereochemical framework, (2-(propylsulfonyl)cyclohexyl)methanamine is suitable for parallel synthesis of diverse compound libraries targeting unexplored biological space . The combination of a primary amine handle and a moderately lipophilic sulfonyl moiety enables rapid diversification into amides, ureas, sulfonamides, and secondary amines—scaffolds that are overrepresented in FDA-approved drugs and clinical candidates [7].

Quote Request

Request a Quote for (2-(Propylsulfonyl)cyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.